molecular formula C17H18N2O3S B5779927 2,2-dimethyl-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}propanamide

2,2-dimethyl-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}propanamide

Cat. No.: B5779927
M. Wt: 330.4 g/mol
InChI Key: TWBLPCISEHITTR-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}propanamide is an organic compound with a complex structure that includes a nitrophenyl group and a sulfanyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}propanamide typically involves multiple steps. One common method is the reaction of 4-nitrothiophenol with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 2,2-dimethylpropanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}propanamide can undergo several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form various nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Various nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Products with different substituents replacing the sulfanyl group.

Scientific Research Applications

2,2-dimethyl-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide
  • 1,3,4-thiadiazole derivatives
  • Thiazole derivatives

Uniqueness

2,2-dimethyl-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer different binding affinities and selectivities for molecular targets, making it a valuable tool in research and development.

Properties

IUPAC Name

2,2-dimethyl-N-[4-(4-nitrophenyl)sulfanylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-17(2,3)16(20)18-12-4-8-14(9-5-12)23-15-10-6-13(7-11-15)19(21)22/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBLPCISEHITTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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